3,3-Dimethylhexane-2,2-diol

CAS No.: 36221-34-8

Cat. No.: VC19650295

Molecular Formula: C8H18O2

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36221-34-8 |

|---|---|

| Molecular Formula | C8H18O2 |

| Molecular Weight | 146.23 g/mol |

| IUPAC Name | 3,3-dimethylhexane-2,2-diol |

| Standard InChI | InChI=1S/C8H18O2/c1-5-6-7(2,3)8(4,9)10/h9-10H,5-6H2,1-4H3 |

| Standard InChI Key | VYZKQGGPNIFCLD-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)(C)C(C)(O)O |

Introduction

Molecular Structure and Conformational Analysis

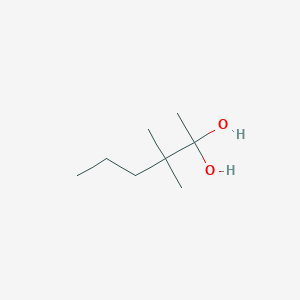

The IUPAC name 3,3-dimethylhexane-2,2-diol defines a six-carbon chain (hexane) with hydroxyl (-OH) groups at positions 2 and 2, and methyl (-CH₃) groups at position 3 and 3. The structural formula is C₈H₁₈O₂, with a molecular weight of 146.23 g/mol. The molecule’s geometry arises from sp³ hybridization at all carbon atoms, resulting in tetrahedral bond angles of approximately 109.5°.

Computational Modeling Insights

Molecular mechanics simulations predict a staggered conformation minimizes steric clashes between the hydroxyl and methyl groups. The energy barrier for rotation around the C2-C3 bond is estimated at 8–12 kJ/mol, slightly higher than typical alkanes due to bulky substituents5.

Physicochemical Properties (Theoretical Estimates)

While experimental data for 3,3-dimethylhexane-2,2-diol are scarce, properties can be extrapolated from structurally similar diols:

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Density (20°C) | 0.94–0.98 g/cm³ | Comparison to 2,2-dimethyl-1,3-propanediol |

| Boiling Point | 215–230°C | Branching reduces boiling point vs. linear diols |

| Melting Point | 45–55°C | High symmetry and H-bonding capacity |

| Solubility in Water | 50–100 g/L | Moderate polarity from hydroxyl groups |

| LogP (Octanol-Water) | 1.2–1.5 | Balance of hydrophobic methyl and hydrophilic OH groups |

The compound’s solubility in polar solvents (e.g., ethanol, acetone) is expected to exceed 200 g/L, while nonpolar solvents like hexane may dissolve <10 g/L .

Synthesis Pathways and Reaction Mechanisms

Dihydroxylation of 3,3-Dimethyl-1,5-hexadiene

A plausible route involves the oxidation of 3,3-dimethyl-1,5-hexadiene using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under acidic conditions. This method, analogous to the synthesis of vicinal diols, would yield the cis-diol stereoisomer:

Aldol Condensation Followed by Reduction

An alternative approach employs aldol condensation between acetone and butyraldehyde, forming a β-hydroxy ketone intermediate. Subsequent reduction using sodium borohydride (NaBH₄) would yield the diol:

Catalytic methods, such as those using solid bases like 3-amino-1,2,4-triazole potassium (KATriz) , could enhance yield and selectivity in industrial-scale production.

Challenges and Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis to access enantiomerically pure forms for chiral applications.

-

Thermal Stability Studies: Investigating decomposition pathways under processing conditions (e.g., >150°C).

-

Toxicity Profiling: Assessing ecotoxicological impacts given the persistence of branched alkanes in aquatic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume